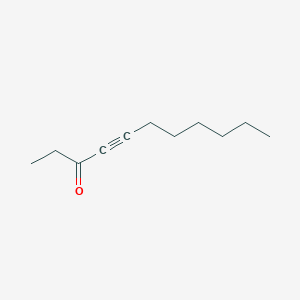![molecular formula C9H9N3S B14418976 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 86492-12-8](/img/structure/B14418976.png)
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-chloromethylpyridine with 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole or pyridine derivatives.
Substitution: Various substituted pyridine or imidazole derivatives.
Applications De Recherche Scientifique
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is often due to the interaction of the imidazole ring with metal ions or other key residues in the enzyme.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the sulfanyl group.
2-(1H-Benzimidazol-2-yl)pyridine: Contains a benzimidazole ring instead of an imidazole ring.
2-(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: Similar sulfanyl group but different core structure.
Uniqueness
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both imidazole and pyridine rings connected via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
86492-12-8 |
|---|---|
Formule moléculaire |
C9H9N3S |
Poids moléculaire |
191.26 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-ylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-6H,7H2,(H,11,12) |
Clé InChI |
GWDJWCPKEBVEQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


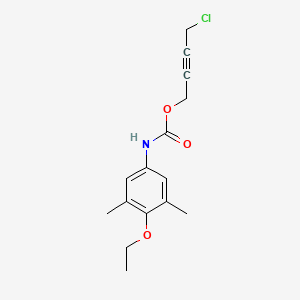
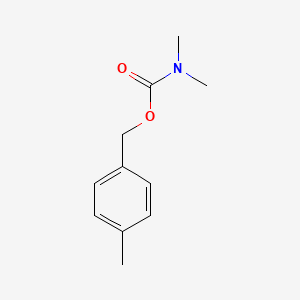
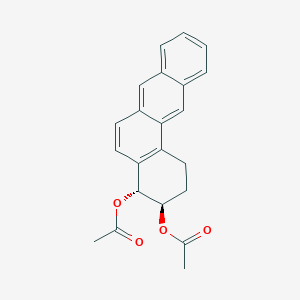
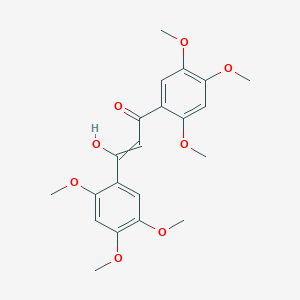
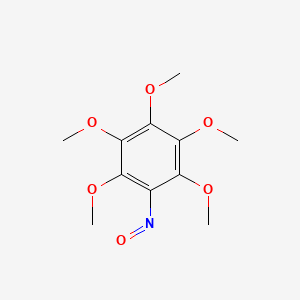
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
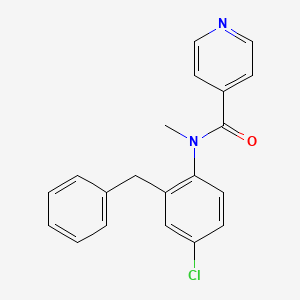
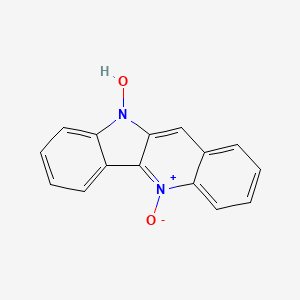
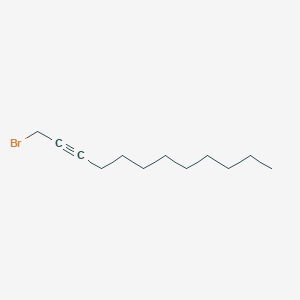

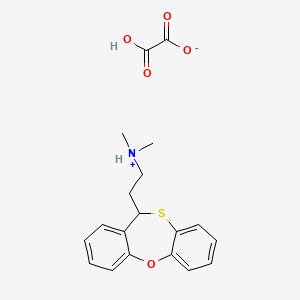
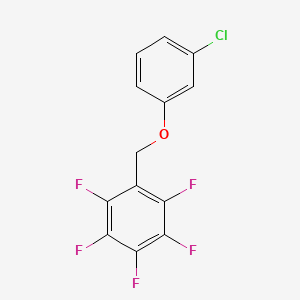
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
